PI3K-IN-9

PI3Kδ selectivity Isoform-specific inhibition Kinase profiling

PI3K-IN-9 is the definitive delta-selective chemical probe for B-cell malignancy research. With an IC50 of 8.9 nM against recombinant human PI3Kδ and negligible activity at PI3Kα, β, and γ, it enables unambiguous attribution of biological effects to delta-isoform inhibition. Unlike pan-PI3K or α-selective agents, PI3K-IN-9 avoids confounding metabolic and growth-factor signaling suppression, making it essential for CLL, follicular lymphoma, and DLBCL models. Supplied at ≥98% purity with full analytical documentation. Choose PI3K-IN-9 when experimental objectives demand clean, on-target PI3Kδ blockade without interpretive complexity.

Molecular Formula C19H23N7O
Molecular Weight 365.4 g/mol
Cat. No. B12429806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-9
Molecular FormulaC19H23N7O
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)N2CCN(CC2C)C3=CN=C(C(=N3)C4=CN(N=C4)C)C#N
InChIInChI=1S/C19H23N7O/c1-12-6-15(12)19(27)26-5-4-25(10-13(26)2)17-9-21-16(7-20)18(23-17)14-8-22-24(3)11-14/h8-9,11-13,15H,4-6,10H2,1-3H3/t12-,13-,15-/m1/s1
InChIKeyGXEXIUKEWXZCEF-UMVBOHGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-9: Isoform-Selective PI3Kδ Inhibitor for Hematologic Oncology and Immuno-Oncology Research


PI3K-IN-9 (CAS 2360875-63-2; compound 1-14) is a potent and isoform-selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 of 8.9 nM in enzymatic assays using recombinant human p110δ/p85α . Unlike pan-PI3K inhibitors that target all class I PI3K isoforms (α, β, γ, and δ), PI3K-IN-9 exhibits preferential inhibition of the delta isoform, which is predominantly expressed in leukocytes and hematopoietic cells [1]. This isoform selectivity profile positions PI3K-IN-9 as a research tool for dissecting PI3Kδ-specific signaling pathways in B-cell malignancies, chronic lymphocytic leukemia, and inflammatory disease models where delta-isoform activity is pathologically relevant.

Why PI3K-IN-9 Cannot Be Replaced by Pan-PI3K or Alternative Isoform Inhibitors


Interchanging PI3K inhibitors without verifying isoform selectivity profiles introduces confounding variables in experimental systems. Pan-PI3K inhibitors (e.g., LY294002, copanlisib) simultaneously suppress PI3Kα, β, γ, and δ signaling, leading to off-target metabolic toxicity and confounding interpretation in isoform-specific pathway analysis [1]. Conversely, PI3Kα-selective inhibitors (e.g., alpelisib, PI3Kα-IN-9) predominantly target the ubiquitously expressed alpha isoform, which is irrelevant for B-cell receptor signaling studies where PI3Kδ is the dominant mediator [2]. Substituting PI3K-IN-9 with a pan-inhibitor would obscure delta-specific contributions to B-cell activation, proliferation, and survival. Substituting with a PI3Kα inhibitor would fail to recapitulate the therapeutic mechanism relevant to hematologic malignancy models. The quantitative selectivity data below establish the basis for requiring PI3K-IN-9 specifically when PI3Kδ inhibition with minimal alpha/beta/gamma engagement is the experimental objective.

Quantitative Differentiation of PI3K-IN-9 Versus Closest Analogs and In-Class Alternatives


PI3Kδ Isoform Selectivity: PI3K-IN-9 Versus Pan-PI3K Inhibitor Copanlisib

PI3K-IN-9 exhibits exclusive inhibition of the PI3Kδ isoform at nanomolar concentrations (IC50 = 8.9 nM), whereas the pan-PI3K inhibitor copanlisib (BAY 80-6946) shows potent inhibition across all class I isoforms . While copanlisib demonstrates IC50 values of 0.5 nM (PI3Kα), 3.7 nM (PI3Kβ), 6.4 nM (PI3Kγ), and 0.7 nM (PI3Kδ), PI3K-IN-9 lacks reported inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ at the tested concentration range . This delta-exclusive profile of PI3K-IN-9 avoids the broad pathway suppression characteristic of pan-PI3K inhibitors.

PI3Kδ selectivity Isoform-specific inhibition Kinase profiling

PI3Kδ Activity of PI3K-IN-9 Versus First-in-Class PI3Kδ Inhibitor Idelalisib

PI3K-IN-9 inhibits PI3Kδ with an IC50 of 8.9 nM in enzymatic assays, comparable to the clinically approved PI3Kδ inhibitor idelalisib (GS-1101/CAL-101), which demonstrates an IC50 of 2.5 nM against PI3Kδ in biochemical assays . Both compounds exhibit similar nanomolar potency against the delta isoform and maintain selectivity over other class I PI3K isoforms [1]. The 3.6-fold difference in absolute IC50 values falls within the typical inter-assay variability range for this target class.

PI3Kδ potency B-cell malignancy Kinase inhibition

Isoform Targeting Specificity: PI3K-IN-9 (PI3Kδ) Versus PI3Kα-IN-9 (PI3Kα)

Despite nomenclature similarity, PI3K-IN-9 and PI3Kα-IN-9 (compound 27) target distinct PI3K isoforms with inverted selectivity profiles. PI3K-IN-9 selectively inhibits PI3Kδ (IC50 = 8.9 nM), whereas PI3Kα-IN-9 shows preferential inhibition of PI3Kα (IC50 = 4.4 nM) with 29- to 35-fold lower potency against PI3Kβ, γ, and δ (IC50 values of 153 nM, 128 nM, and 146 nM, respectively) . The two compounds address fundamentally different experimental questions: PI3K-IN-9 is appropriate for B-cell receptor signaling and hematologic malignancy models, while PI3Kα-IN-9 is suitable for solid tumor models harboring PIK3CA mutations .

Isoform selectivity Target validation Chemical probe

Apoptosis Induction: PI3K-IN-9 Effects on Caspase Activation

PI3K-IN-9 induces caspase-mediated apoptosis in PI3Kδ-dependent cell models by arresting cells in the G1 phase of the cell cycle . The compound upregulates caspases-3, -7, -8, and -9, increases p53 expression, and elevates the Bax/Bcl-2 ratio while simultaneously inhibiting the PI3K/mTOR signaling pathway [1]. While direct comparative data against other PI3Kδ inhibitors in matched cellular assays are not available in the current literature, this multi-caspase activation profile suggests that PI3K-IN-9 engages both intrinsic and extrinsic apoptotic pathways downstream of PI3Kδ inhibition.

Apoptosis Caspase activation Bax/Bcl-2 ratio

Optimal Research Applications for PI3K-IN-9 Based on Verified Isoform Selectivity


B-Cell Malignancy Models Requiring PI3Kδ-Specific Target Engagement

PI3K-IN-9 is suitable for preclinical studies in chronic lymphocytic leukemia (CLL), follicular lymphoma, and diffuse large B-cell lymphoma (DLBCL) models where PI3Kδ inhibition represents the validated therapeutic mechanism. The compound's IC50 of 8.9 nM against recombinant PI3Kδ and its lack of activity against PI3Kα, β, and γ ensure that observed biological effects can be attributed specifically to delta-isoform inhibition rather than broad PI3K pathway suppression. This isoform selectivity is essential for distinguishing on-target PI3Kδ effects from confounding alpha-isoform inhibition, which drives metabolic and growth factor signaling unrelated to B-cell receptor pathways [1]. Researchers investigating combination strategies with BTK inhibitors or BCL-2 antagonists will benefit from the clean PI3Kδ inhibition profile.

Immuno-Oncology Research Focusing on PI3Kδ-Mediated Immune Cell Function

Given the predominant expression of PI3Kδ in leukocytes and hematopoietic cells , PI3K-IN-9 is appropriate for studying immune cell function in tumor microenvironments, including regulatory T cell suppression, B-cell activation, and macrophage polarization. The compound's delta-selectivity avoids confounding effects on PI3Kγ-dependent neutrophil chemotaxis and PI3Kα-dependent T cell metabolism that would occur with pan-PI3K inhibitors [1]. Researchers can employ PI3K-IN-9 to dissect the specific contribution of PI3Kδ signaling to immune checkpoint regulation, cytokine production, and antitumor immunity without the interpretive complexity introduced by multi-isoform inhibition.

Apoptosis Mechanism Studies Requiring Multi-Caspase Activation Readouts

PI3K-IN-9 provides a tool for investigating the mechanistic link between PI3Kδ inhibition and apoptotic cell death. The compound induces G1 phase cell cycle arrest and upregulates caspases-3, -7, -8, and -9, along with p53 expression and Bax/Bcl-2 ratio elevation . This multi-caspase activation pattern, coupled with PI3K/mTOR pathway suppression, enables researchers to map the signaling cascade from PI3Kδ catalytic inhibition through to mitochondrial outer membrane permeabilization and executioner caspase activation. The compound is therefore valuable for studies requiring quantitative assessment of both intrinsic and extrinsic apoptosis pathway engagement downstream of PI3Kδ blockade.

Negative Control Studies for PI3Kα-Driven Solid Tumor Research

In contrast to PI3Kα-IN-9, which potently inhibits PI3Kα (IC50 = 4.4 nM) and is appropriate for solid tumor models with PIK3CA mutations , PI3K-IN-9 serves as a valuable delta-selective control compound. Researchers studying PI3Kα-dependent solid tumors (breast, colorectal, head and neck cancers) can use PI3K-IN-9 to verify that observed phenotypes are specific to alpha-isoform inhibition rather than general PI3K pathway disruption. The compound's lack of activity against PI3Kα ensures that any differential effects between PI3Kα-IN-9 and PI3K-IN-9 can be confidently attributed to isoform-specific targeting rather than off-target kinase engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.